molecular formula C21H22FN3O3S2 B2467681 2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide CAS No. 866846-46-0

2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide

Cat. No. B2467681
CAS RN: 866846-46-0
M. Wt: 447.54
InChI Key: MRBOBBGOFWTKQP-UHFFFAOYSA-N
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Description

2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Applications

Compounds with complex heterocyclic structures, such as thiazolidines and thiophenes, have been extensively studied for their antimicrobial and antitumor activities. For instance, derivatives incorporating the thiophene and thiazolidine moieties have been synthesized and evaluated for their antimicrobial efficacy against various pathogens. This includes work by Gul et al. (2017), who explored the antimicrobial potential of 1,3,4-oxadiazole compounds, showcasing the significance of heterocyclic compounds in developing new antimicrobial agents Gul et al., 2017.

Similarly, the antitumor potential of related compounds has been a subject of research. Fang et al. (2016) investigated α-aminophosphonate derivatives containing a 2-oxoquinoline structure for their anticancer activities, indicating the relevance of such studies in discovering new anticancer agents Fang et al., 2016.

Molecular Docking and Biological Evaluation

The design and synthesis of compounds for specific biological targets often involve molecular docking studies to predict the interaction between the synthesized molecules and target proteins. Such research not only aids in understanding the mechanism of action but also in the rational design of more effective therapeutic agents. For example, the synthesis and biological evaluation of novel 2-(4-aminophenyl)benzothiazole derivatives by Yurttaş et al. (2015) incorporated molecular docking to assess antitumor activity, demonstrating the compound's promising anticancer activity against selected cancer cell lines Yurttaş et al., 2015.

Novel Synthesis Methods and Compound Characterization

Research also extends to the development of novel synthesis methods for heterocyclic compounds, which can lead to the discovery of new therapeutic agents. Such studies not only contribute to the chemical sciences but also provide a foundation for future pharmacological investigations. For instance, the work by Urbaniak et al. (2004) on the [2+3] cycloadditions of thermally generated azomethine ylides highlights the innovative approaches to synthesizing heterocyclic compounds with potential biological activities Urbaniak et al., 2004.

properties

IUPAC Name

2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3,5-dimethylanilino)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-13-7-14(2)9-17(8-13)25(10-20(26)23-16-5-3-15(22)4-6-16)21-24-18-11-30(27,28)12-19(18)29-21/h3-9,18-19H,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBOBBGOFWTKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NC2=CC=C(C=C2)F)C3=NC4CS(=O)(=O)CC4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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